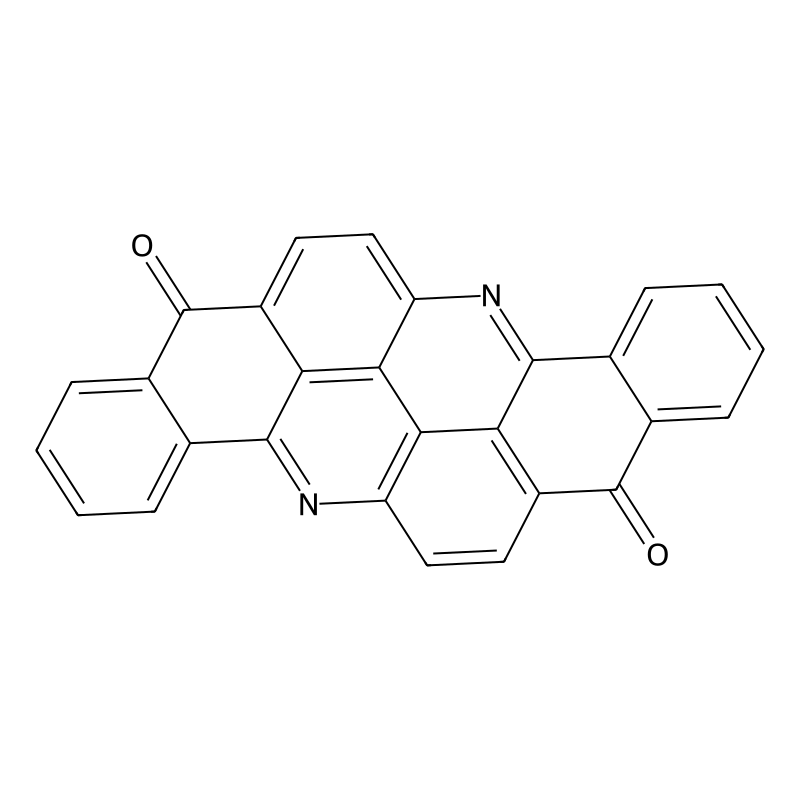Flavanthrone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biocompatible Material Studies
Flavanthrone's biocompatibility makes it a promising candidate for developing biomaterials. Studies have shown its potential for applications like:
- Drug delivery systems: Flavanthrone's ability to encapsulate therapeutic molecules and controlled release properties are being investigated for drug delivery systems [].
- Tissue engineering: Its biocompatible nature and potential interaction with cells suggest its use in scaffolds for tissue engineering.
Photophysical and Optoelectronic Applications
Flavanthrone exhibits interesting photophysical and optoelectronic properties, making it relevant for research in:
- Organic photovoltaics: Its ability to absorb light and convert it into electricity is being explored for developing organic solar cells.
- Organic light-emitting diodes (OLEDs): Flavanthrone's potential for emitting light makes it a candidate material for OLEDs.
Flavanthrone, also known as Vat Yellow 1, is an organic compound characterized by its vibrant yellow color and belongs to the class of anthraquinone derivatives. Its molecular formula is C₁₄H₉O₃, and it features a unique structure that allows for various chemical interactions. Flavanthrone is notable for its optical and magnetic properties, particularly as a ligand in coordination chemistry, where it can form complexes with various transition metals and lanthanides .
Flavanthrone exhibits interesting redox behavior, transitioning between its oxidized quinone form and reduced forms such as radical anions and dianions. It can react with strong organometallic reductants, leading to the formation of coordination complexes. For instance, the interaction of flavanthrone with vanadocene results in zwitterionic complexes that display significant magnetic properties . Additionally, flavanthrone can undergo reactions with metal salts to form stable coordination complexes, which are utilized in various applications including dyeing and material sciences .
Research indicates that flavanthrone possesses potential biological activities, including antimicrobial and antioxidant properties. Its derivatives have been studied for their efficacy against various pathogens, and they may also exhibit cytotoxic effects on certain cancer cell lines. The biological mechanisms are still under investigation, but the compound's ability to interact with biological molecules suggests a promising avenue for therapeutic applications .
Flavanthrone can be synthesized through several methods:
- Traditional Synthesis: One common method involves the treatment of 2-amino-anthraquinone with antimony pentachloride or titanium tetrachloride in a suitable solvent .
- New Synthetic Approaches: Recent developments include novel methods that utilize reducing agents in controlled environments to enhance yield and purity .
- Complex Formation: Flavanthrone can also be synthesized as part of coordination complexes by reacting it with metal-containing compounds under specific conditions .
Flavanthrone has diverse applications across multiple fields:
- Dye Industry: Primarily used as a dye due to its vibrant color.
- Material Science: Employed in the development of organic semiconductors and photovoltaic materials.
- Coordination Chemistry: Acts as a ligand in forming metal complexes for various catalytic processes.
- Biological Research: Investigated for potential therapeutic applications due to its biological activity .
Studies have focused on the interaction of flavanthrone with various metal ions, revealing its capacity to form stable coordination complexes. These interactions often enhance the optical and magnetic properties of the resulting compounds, making them suitable for applications in sensors and electronic devices. The formation of zwitterionic complexes has been particularly noted for their unique reactivity and stability under different environmental conditions .
Flavanthrone shares structural similarities with several other compounds but stands out due to its unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Anthraquinone | Core anthraquinone structure | Less versatile in forming coordination complexes |
| Chrysophanol | Hydroxyanthraquinone derivative | Exhibits different biological activities |
| Quinizarin | Similar aromatic structure | Primarily used as a dye; less focus on metal interactions |
| Alizarin | Another hydroxyanthraquinone | Known for historical dyeing applications; less redox activity |
Flavanthrone's ability to form stable radical anions and dianions sets it apart from these similar compounds, allowing it to participate in unique
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 90 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 128 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Nowakowski R, Pron A, Monkman A. Soluble Flavanthrone Derivatives: Synthesis,
Characterization, and Application to Organic Light-Emitting Diodes. Chemistry.
2016 Jun 1;22(23):7978-86. doi: 10.1002/chem.201600513. Epub 2016 Apr 23. PubMed
PMID: 27106658.








